molecular formula C18H17N3O4 B11317464 N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11317464
M. Wt: 339.3 g/mol
InChI Key: FUHQOFVKMOWRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-methoxyphenyl)-1,2,4-oxadiazole-2-amine, which is then acylated with 2-(2-methylphenoxy)acetyl chloride to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide stands out due to its unique combination of the oxadiazole ring and the 2-(2-methylphenoxy)acetamide moiety.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H17N3O4/c1-12-5-3-4-6-15(12)24-11-16(22)19-18-20-17(25-21-18)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

FUHQOFVKMOWRIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.